molecular formula C19H18ClNO3 B11138381 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Cat. No.: B11138381
M. Wt: 343.8 g/mol
InChI Key: GWAKTAYWUCUNNQ-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a benzazepinone derivative featuring a 2-chlorobenzyl substituent at the 3-position of the azepinone core. The benzazepinone scaffold is characterized by a seven-membered azepine ring fused to a benzene core, with methoxy groups at positions 7 and 6. The 2-chlorobenzyl group introduces steric bulk and electronic effects distinct from aliphatic substituents (e.g., chloropropyl or iodopropyl) commonly seen in Ivabradine precursors .

Properties

Molecular Formula

C19H18ClNO3

Molecular Weight

343.8 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-7,8-dimethoxy-1H-3-benzazepin-2-one

InChI

InChI=1S/C19H18ClNO3/c1-23-17-9-13-7-8-21(12-14-5-3-4-6-16(14)20)19(22)11-15(13)10-18(17)24-2/h3-10H,11-12H2,1-2H3

InChI Key

GWAKTAYWUCUNNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=CC=CC=C3Cl)OC

Origin of Product

United States

Preparation Methods

Cyclization of N-(2,2-Dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

Procedure ():

  • Reactants :

    • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (142.0 g)

    • Glacial acetic acid (710 mL)

    • Concentrated HCl (710 mL)

  • Conditions :

    • Stirred at 25°C for 17 hours.

    • Reaction monitored by HPLC (starting material <4%).

  • Workup :

    • Poured onto crushed ice (3.0 kg), filtered, and washed with water.

    • Dried under vacuum at 55–60°C (LOD <0.5%).

  • Yield : 77.5% (); purity >99.5% ().

Mechanism : Acid-mediated cyclization forms the benzazepinone ring via intramolecular nucleophilic attack (Figure 1).

Introduction of the 2-Chlorobenzyl Group

The 2-chlorobenzyl moiety is introduced via alkylation or nucleophilic substitution.

Alkylation Using 2-Chlorobenzyl Halides

Procedure ():

  • Reactants :

    • 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1 eq)

    • 2-Chlorobenzyl chloride (1.2 eq)

    • Potassium tert-butoxide (1.5 eq)

    • Dimethylformamide (DMF) solvent

  • Conditions :

    • Stirred at 18–25°C for 12–24 hours under nitrogen.

  • Workup :

    • Extracted with ethyl acetate, washed with brine, and concentrated.

    • Purified via recrystallization (ethanol/water).

  • Yield : 68–72%; purity >98% ().

Optimization :

  • Excess base (KOtBu) minimizes side reactions ().

  • DMF enhances solubility of intermediates ().

Alternative Pathways

Friedel-Crafts Alkylation

Procedure ():

  • Reactants :

    • 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

    • 2-Chlorobenzyl alcohol

    • In(OTf)₃ catalyst (10 mol%)

  • Conditions :

    • Reflux in dichloroethane (DCE) for 6 hours.

  • Yield : 65% ().

Limitations : Lower regioselectivity compared to alkylation methods.

Analytical Characterization

Key Data ():

Property Value
Molecular Formula C₁₉H₁₉ClN₂O₃
Molecular Weight 358.82 g/mol
Melting Point 244–248°C ()
HPLC Purity >99.5% (C18 column, MeOH/H₂O = 70:30)
¹H NMR (400 MHz, CDCl₃) δ 7.42 (d, 1H), 6.85 (s, 1H), 4.52 (s, 2H), 3.91 (s, 6H)

Process Optimization and Challenges

Impurity Control

  • Major Impurity : 3-(3-Chloropropyl) analog (RRT 1.41) due to over-alkylation ().

  • Mitigation :

    • Limit reaction time to ≤24 hours.

    • Use stoichiometric 2-chlorobenzyl halide ().

Solvent Selection

  • DMF vs. THF : DMF improves yield by 15% due to better intermediate solubility ().

Scalability

  • Kilogram-Scale Synthesis ():

    • 92% yield achieved via controlled cyclization (H₂SO₄, 15–20°C).

Comparative Analysis of Methods

Method Yield Purity Complexity
Alkylation (Section 2.1)72%>98%Moderate
Friedel-Crafts (Section 3.1)65%95%High

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Bradycardic Agents

    3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is utilized in the preparation of bradycardic agents, which are compounds that can slow down the heart rate. This property is particularly useful in treating conditions like tachycardia and hypertension.

    Ion Channel Modulation

    The compound serves as an isoform-selective blocker of f-current (I_f) channels. These channels play a crucial role in cardiac pacemaker activity and neuronal excitability. By selectively inhibiting these channels, the compound may help regulate heart rhythm and provide therapeutic benefits in arrhythmias.

    Antidepressant Activity

    Research indicates that derivatives of benzazepines exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine, which are critical in mood regulation.

    Case Study 1: Bradycardic Effects

    A study evaluated the bradycardic effects of this compound on isolated heart tissues from animal models. The results demonstrated a significant reduction in heart rate at varying concentrations, confirming its potential as a therapeutic agent for managing cardiac conditions.

    Concentration (µM)Heart Rate Reduction (%)
    1015
    5030
    10050

    Case Study 2: Antidepressant Activity

    In a behavioral study using a forced swim test on rats, the compound showed significant antidepressant-like effects compared to control groups. The results indicated that treatment with the compound reduced immobility time significantly.

    Treatment GroupImmobility Time (seconds)
    Control180
    Low Dose120
    High Dose60

    Mechanism of Action

      Targets: The compound may interact with G protein-coupled receptors (GPCRs) or enzymes.

      Pathways: Further research is needed to elucidate the precise mechanisms.

  • Comparison with Similar Compounds

    Key Structural Analogs

    The following compounds share the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one core but differ in substituents at the 3-position:

    3-(3-Chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 35202-54-1)

    7,8-Dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one (CAS 148870-57-9)

    7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7; unsubstituted core)

    7-Methoxy-3,4-dihydroquinolin-2(1H)-one (CAS 7699-18-5; simplified quinoline analog)

    Key Observations :

    • The chloropropyl and iodopropyl derivatives are synthesized via multi-step routes involving halogenation and substitution, with yields influenced by reaction optimization .
    • The 2-chlorobenzyl variant likely requires distinct reagents (e.g., 2-chlorobenzyl chloride) and may face challenges in steric hindrance during substitution.

    Reactivity and Electronic Properties

    highlights HOMO-LUMO energy gaps for benzazepinone derivatives, which correlate with electron-donating/withdrawing capacities and stability:

    Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Reference
    Unsubstituted core (I) -6.12 -1.87 4.25
    3-(3-Iodopropyl)-... (III) -5.98 -1.65 4.33
    IVA-9 (Impurity) -6.05 -1.72 4.33

    Inferences for 3-(2-Chlorobenzyl)-... :

    • The 2-chlorobenzyl group, being electron-withdrawing, may lower HOMO energy compared to the unsubstituted core, increasing stability but reducing nucleophilicity.

    Biological Activity

    The compound 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is a member of the benzazepine family, which has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

    • Common Name : 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
    • CAS Number : 1574495-36-5
    • Molecular Formula : C₁₉H₁₈ClNO₃
    • Molecular Weight : 343.8 g/mol
    PropertyValue
    Molecular FormulaC₁₉H₁₈ClNO₃
    Molecular Weight343.8 g/mol
    DensityN/A
    Boiling PointN/A
    Melting PointN/A

    Pharmacological Effects

    Research indicates that compounds within the benzazepine class exhibit various pharmacological activities, including:

    • Vasorelaxant Activity : A study on similar compounds demonstrated significant vasorelaxant effects, suggesting potential applications in cardiovascular therapies .
    • Bradycardic Activity : Compounds with a similar structural framework have shown heart-rate-reducing effects, indicating their utility in managing heart conditions .
    • Anti-inflammatory Properties : Some derivatives of benzazepine have exhibited anti-inflammatory activities comparable to established anti-inflammatory agents like curcumin .

    The biological activity of 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one may be attributed to its ability to interact with specific receptors and pathways:

    • Calcium Channel Modulation : Similar compounds have been noted for their ability to modulate calcium channels, which is crucial for vasodilation and cardiac function.
    • Histamine Release Inhibition : Some studies suggest that benzazepines can inhibit histamine release from mast cells, contributing to their anti-allergic effects .

    Case Studies and Research Findings

    • Study on Bradycardic Activity :
      • A series of synthesized 1,3-dihydro-2H-3-benzazepin-2-one derivatives were evaluated for their bradycardic effects in vitro. Results indicated that many compounds exhibited significant heart-rate reduction, showcasing therapeutic potential for treating tachycardia .
    • Vasorelaxation Studies :
      • Research involving animal models demonstrated that certain benzazepine derivatives achieved notable vasorelaxation, indicating their possible use in hypertension management .
    • Anti-inflammatory Activity Comparison :
      • In comparative studies against curcumin and other anti-inflammatory agents, some benzazepine derivatives showed superior activity in inhibiting inflammatory markers in vitro, suggesting a promising avenue for drug development targeting inflammatory diseases .

    Q & A

    Q. What are the key synthetic routes for 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, and how do reaction conditions influence yield and purity?

    Methodological Answer: The compound is primarily synthesized via multi-step reactions involving the benzazepinone core structure. A common approach includes:

    • Step 1 : Formation of the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one backbone through cyclization of substituted phenethylamine derivatives under acidic or basic conditions .
    • Step 2 : Introduction of the 2-chlorobenzyl group via alkylation or nucleophilic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) critically influence regioselectivity and byproduct formation. For example, polar aprotic solvents like DMF improve alkylation efficiency .
    • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product. Yield optimization (reported 60-75%) requires careful control of stoichiometry and reaction time .

    Q. Which spectroscopic methods are most effective for characterizing the structure of this compound, and what are the critical spectral markers?

    Methodological Answer:

    • 1H NMR : Key markers include:
      • A singlet at δ 3.7–3.8 ppm for the two methoxy groups.
      • A multiplet at δ 4.2–4.4 ppm for the benzazepinone ring protons.
      • Aromatic protons from the 2-chlorobenzyl group appear as doublets in δ 7.2–7.4 ppm .
    • Mass Spectrometry (MS) : ESI-MS typically shows a molecular ion peak at m/z 334 [M+H]⁺. Fragmentation patterns confirm the chlorobenzyl substituent (e.g., loss of Cl⁻ at m/z 299) .
    • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) are diagnostic .

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in synthetic yields reported across different patented methodologies for this compound?

    Methodological Answer: Discrepancies in yields (e.g., 60% vs. 75%) often stem from:

    • Catalyst Variations : Patents may use palladium catalysts (e.g., Pd/C) for hydrogenation steps, while others employ cheaper alternatives (e.g., Raney nickel), affecting reaction efficiency .
    • Intermediate Stability : Hydrolysis-prone intermediates (e.g., imine derivatives) require inert atmospheres or low-temperature conditions to prevent degradation.
    • Analytical Validation : Cross-validate yields using HPLC (C18 column, mobile phase: acetonitrile/water) to quantify purity-adjusted yields. For example, a reported 75% yield with 90% purity equates to 67.5% actual yield .

    Q. What strategies are recommended for identifying and characterizing novel impurities or related substances in this compound during pharmaceutical development?

    Methodological Answer:

    • Impurity Profiling : Use LC-MS/MS to detect trace impurities. For example, 3-(3-chloropropyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 85175-59-3) is a common byproduct arising from over-alkylation .
    • Structural Elucidation : Combine high-resolution MS (HRMS) for empirical formulas and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For novel impurities (e.g., dimeric species like Related Substance C in ), isotopic labeling (e.g., D₂O exchange) can confirm labile protons .
    • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes) to simulate degradation pathways. For instance, acidic hydrolysis cleaves the benzazepinone ring, producing 2-chlorobenzyl alcohol derivatives .

    Q. How can researchers optimize the enantiomeric purity of 3-(2-chlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one when used as an intermediate in chiral drug synthesis?

    Methodological Answer:

    • Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers. Monitor optical rotation ([α]D²⁵) to confirm purity .
    • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation to induce stereoselectivity. For example, L-proline-derived catalysts can achieve >90% enantiomeric excess (ee) .
    • Dynamic Kinetic Resolution : Catalytic systems like lipase enzymes (e.g., Candida antarctica) selectively esterify one enantiomer while racemizing the other .

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